![molecular formula C20H24N2O4 B5527272 1-{2-[4-(benzyloxy)piperidin-1-yl]-2-oxoethyl}-3-methoxypyridin-2(1H)-one](/img/structure/B5527272.png)
1-{2-[4-(benzyloxy)piperidin-1-yl]-2-oxoethyl}-3-methoxypyridin-2(1H)-one
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Overview
Description
Synthesis Analysis
The synthesis of related piperidine derivatives often involves multistep reactions including reductive amination, protection and deprotection steps, and nucleophilic substitution reactions. For instance, the synthesis of similar compounds, such as 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-ones, involves reductive amination of intermediates with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol (Mandala et al., 2013). These methods are indicative of the type of synthetic strategies that might be employed for the compound of interest.
Molecular Structure Analysis
The molecular and crystal structure of compounds related to the target molecule has been determined by X-ray diffraction analysis, revealing the importance of intramolecular and intermolecular hydrogen bonds in defining the conformation and packing of molecules in crystals (Kuleshova & Khrustalev, 2000). Such analyses are crucial for understanding the 3D arrangement and potential reactive sites of the compound.
Chemical Reactions and Properties
Piperidine derivatives undergo a variety of chemical reactions, including nucleophilic substitution reactions that are often influenced by the presence of metal triflates. This can lead to the formation of different stereoisomers based on the conditions applied, showcasing the compound's versatility in chemical transformations (Okitsu, Suzuki, & Kobayashi, 2001).
Physical Properties Analysis
The physical properties, such as melting points and solubility, are crucial for the application and handling of the compound. For related compounds, the melting point and structure were confirmed by spectroscopic methods, indicating the importance of these properties in identifying and characterizing the compound (Wei et al., 2010).
Chemical Properties Analysis
Chemical properties, including reactivity under different conditions, stability, and interaction with other molecules, are defined by the compound's functional groups and molecular structure. For instance, studies on similar compounds have highlighted their antimicrobial activity and molecular docking studies to elucidate their interaction with biological targets (Mandala et al., 2013).
properties
IUPAC Name |
3-methoxy-1-[2-oxo-2-(4-phenylmethoxypiperidin-1-yl)ethyl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-25-18-8-5-11-22(20(18)24)14-19(23)21-12-9-17(10-13-21)26-15-16-6-3-2-4-7-16/h2-8,11,17H,9-10,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FASRLLHGVJLANX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CN(C1=O)CC(=O)N2CCC(CC2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{2-[4-(benzyloxy)piperidin-1-yl]-2-oxoethyl}-3-methoxypyridin-2(1H)-one |
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